molecular formula C14H18N2O3S2 B6783229 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide

Cat. No.: B6783229
M. Wt: 326.4 g/mol
InChI Key: UWNZVYJTVSJLLK-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-8-9(2)20-12(11(8)7-15)16-13(17)14(3,4)21(18,19)10-5-6-10/h10H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNZVYJTVSJLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C(C)(C)S(=O)(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors to form the thiophene ring with cyano and methyl substituents.

    Introduction of the cyclopropylsulfonyl group: This step involves the reaction of the thiophene derivative with a cyclopropylsulfonyl chloride under basic conditions.

    Formation of the final amide: The final step involves the reaction of the intermediate with a suitable amine to form the desired amide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-cyclopropylsulfonyl-2-methylpropanamide can be compared with other similar compounds, such as:

    N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide: This compound has a similar thiophene ring structure but differs in the substituents attached to the ring.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide: This compound has a similar thiophene ring structure but includes a nonafluoropentanamide group instead of the cyclopropylsulfonyl group.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)cyclopentanecarboxamide: This compound also has a similar thiophene ring structure but differs in the carboxamide group attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

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